((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin
Description
Overview of Phalloidin (B8060827) as a Foundational Molecular Probe in Actin Cytoskeleton Research
Phalloidin is a bicyclic heptapeptide (B1575542) toxin belonging to the phallotoxin family, which is isolated from the lethal Amanita phalloides mushroom, also known as the "death cap". thermofisher.comwikipedia.org In cell biology, phalloidin has become an essential tool for studying the actin cytoskeleton. thermofisher.com This intricate network of protein filaments is crucial for numerous cellular functions, including maintaining cell shape, enabling motility, and facilitating intracellular transport.
The utility of phalloidin as a molecular probe lies in its high affinity and remarkable specificity for filamentous actin (F-actin), the polymerized state of actin. yeasenbio.combionity.com It binds at the interface between F-actin subunits, effectively locking them together and preventing the filament from depolymerizing. bionity.com While this stabilization is toxic to living cells, it is invaluable for research as it preserves the actin structures for detailed microscopic analysis. wikipedia.orgbionity.com Phalloidin binds to F-actin in a stoichiometric ratio of approximately one toxin molecule per actin subunit and does not bind to monomeric G-actin. thermofisher.comyeasenbio.comthermofisher.com This precise binding allows for clear and high-contrast visualization of the actin filament network across various species, from plants to animals. thermofisher.comyeasenbio.com
Rationale for Fluorescent Labeling of Actin-Binding Toxins for Research Applications
To visualize the actin cytoskeleton using light microscopy, phalloidin must be conjugated to a fluorescent dye, creating a fluorescent derivative. bionity.comyoutube.com This fluorescent labeling is a cornerstone of modern cell imaging for several reasons. It provides a direct and highly specific method for visualizing the distribution of F-actin within fixed and permeabilized cells. thermofisher.com The inherent specificity of phalloidin ensures that the fluorescent signal accurately maps the actin filaments, with negligible nonspecific staining. thermofisher.comyeasenbio.com
The availability of a wide array of fluorescent dyes with distinct spectral properties allows for multicolor imaging experiments. nih.gov Researchers can simultaneously label other cellular structures, like the nucleus or microtubules, with different fluorophores to investigate the spatial organization and interactions within the cell. Furthermore, fluorescent phalloidin conjugates are small, with a diameter of about 12-15 Å, allowing for denser labeling of actin filaments than is typically possible with larger probes like antibodies, resulting in clearer and more detailed images. yeasenbio.comthermofisher.com The fluorescence intensity can also be used as a quantitative measure of the amount of F-actin within cells. thermofisher.combionity.com
Historical Development and Impact of Phalloidin Derivatives in Cell Biology Methodologies
Phalloidin was first isolated and crystallized in 1937. wikipedia.orgyoutube.com Its application as a tool in cell biology gained momentum following the elucidation of its amino acid sequence and its interaction with actin. wikipedia.org The major breakthrough for its use in microscopy came with the development of fluorescently labeled phalloidin derivatives. bionity.comyoutube.com These conjugates offered a superior alternative to previous methods, such as immunofluorescence with actin antibodies, which were sometimes less specific as they could bind to monomeric G-actin. wikipedia.orgthermofisher.com
The creation of phalloidin conjugates with dyes like fluorescein (B123965) isothiocyanate (FITC) and rhodamine revolutionized the study of the cytoskeleton. thermofisher.comresearchgate.net These tools provided researchers with a simple and reliable method for high-contrast staining of F-actin. abcam.com Over time, the repertoire of phalloidin derivatives has expanded significantly to include a wide spectrum of fluorescent labels, including the Alexa Fluor dyes and coumarin, which have enhanced properties like brightness and photostability. thermofisher.comnih.gov This continuous development has consistently broadened the capabilities of researchers to explore the complex dynamics and architecture of the actin cytoskeleton.
Significance of ((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin in Contemporary Actin Research
This compound is a specific fluorescent derivative of phalloidin used in modern cell biology research. bioscience.co.ukbachem.com In this compound, the phalloidin peptide is conjugated to tetramethylrhodamine (B1193902) isothiocyanate (TRITC), a bright, red-orange fluorescent dye. rndsystems.combio-techne.com The chemical name also indicates specific modifications to the ornithine (Orn) amino acid at the seventh position in the peptide ring.
This particular derivative is significant due to the properties of the TRITC fluorophore. It exhibits excitation and emission maxima at approximately 540 nm and 565 nm, respectively, making it well-suited for fluorescence microscopy and compatible with common laser lines and filter sets. rndsystems.combio-techne.comtocris.com Its spectral characteristics allow it to be used effectively in multicolor imaging experiments, often in conjunction with blue fluorescent nuclear stains like DAPI. tocris.com The this compound conjugate retains the core properties of the parent molecule: high-affinity and selective binding to F-actin. rndsystems.combio-techne.com This ensures robust and high-contrast staining, enabling researchers to visualize and quantify F-actin distribution in a wide variety of experimental setups, from cell cultures to tissue sections. rndsystems.combio-techne.comtocris.com
Data Tables
Table 1: Physicochemical and Spectroscopic Properties of Phalloidin Derivatives
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-40-35-11-9-10-12-41(35)68-56(40)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(58(82)83)39(19-31)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H8-,61,62,63,64,65,66,67,69,75,76,77,78,79,80,82,83,86)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVPFYYTLFSBJ-IZZNSDNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Probe Design for Advanced Phalloidin Derivatives
Methodologies for Regioselective Functionalization of the Phalloidin (B8060827) Core
The chemical architecture of phalloidin presents a unique synthetic challenge due to its bicyclic nature, which includes a thioether bridge between cysteine and tryptophan residues. sci-hub.se Early structure-activity studies revealed that the side chain of the amino acid at position 7, natively γ,δ-dihydroxy-L-leucine, is not essential for actin binding and can be modified without abolishing its primary function. sci-hub.se This position has thus become the principal target for introducing functionalities, including fluorescent labels.
Strategies for Site-Specific Incorporation of Fluorescent Labels (e.g., TRITC)
The site-specific incorporation of a fluorescent label like Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a key step in probe design. The strategy hinges on introducing an amino acid with a reactive side chain at position 7 that can be chemoselectively coupled to the fluorophore.
A common approach involves the synthesis of a phalloidin analogue where the native residue at position 7 is replaced with one containing a primary amine, such as Ornithine (Orn). In the case of ((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, a non-proteinogenic amino acid, (R)-4-Hydroxy-4-methyl-Ornithine, is used. The synthesis of this precursor analogue allows for subsequent labeling. The isothiocyanate group (-N=C=S) of TRITC is an electrophile that readily reacts with the nucleophilic primary amine on the ornithine side chain to form a stable thiourea (B124793) linkage. This reaction is highly specific and occurs under mild conditions, preserving the integrity of the complex phalloidin macrocycle.
This regioselective strategy ensures that the fluorophore is attached at a position that minimizes interference with the actin-binding interface, tethered away from the core structure responsible for high-affinity binding. antibodiesinc.com
Advances in Peptide Synthesis for Phalloidin Analog Construction
The construction of phalloidin analogues has been significantly advanced by the adoption of Solid-Phase Peptide Synthesis (SPPS). sci-hub.sersc.org Early solution-phase syntheses were often plagued by low yields, making the production of derivatives difficult and impractical. nih.gov SPPS offers a more efficient and robust alternative.
The general SPPS workflow for a phalloidin analogue involves:
Linear Peptide Assembly: The linear heptapeptide (B1575542) is assembled stepwise on a solid support (resin). This process uses orthogonally protected amino acid building blocks, allowing for the selective deprotection and coupling of each subsequent amino acid. nih.gov
On-Resin Cyclization: Once the linear peptide is assembled, two crucial macro-cyclization reactions are performed while the peptide is still attached to the resin. The first is the formation of the peptide backbone amide bond to create the primary ring.
Thioether Bridge Formation: The second, and more complex, cyclization is the formation of the transannular tryptathionine thioether bridge between the cysteine and tryptophan residues. This is a key structural feature of all phallotoxins. rsc.org
Cleavage and Deprotection: The final bicyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
This solid-phase approach has been successfully used to synthesize analogues such as [Ala7]-Phalloidin and Glu7-Phalloidin in practical yields, paving the way for the creation of diverse libraries of phalloidin derivatives for various applications. sci-hub.senih.gov
Design Principles for Optimizing F-Actin Specificity and Binding Affinity
The primary goal in designing new phalloidin derivatives is to maintain or enhance the high specificity and binding affinity for F-actin while introducing a reporter tag. The interaction between phalloidin and F-actin occurs in a cleft between actin subunits. nih.govresearchgate.net Modifications to the phalloidin structure must not disrupt the key interactions within this binding pocket.
The choice of the (R)-4-Hydroxy-4-methyl-Ornithine side chain at position 7 is a deliberate design choice intended to optimize the probe's properties. While the specific advantages of this moiety have not been detailed in comparative studies against other analogues, several design principles can be inferred:
Potential for Secondary Interactions: The hydroxyl group on the side chain may form additional hydrogen bonds with residues in the actin binding pocket, potentially increasing the binding affinity or dwell time of the probe compared to a simple alkyl chain.
Maintaining Core Conformation: The substitution at position 7 is known to be well-tolerated and generally does not alter the rigid, bioactive conformation of the bicyclic peptide core required for F-actin binding. nih.gov
By carefully selecting the amino acid at the modification site, researchers can fine-tune the physicochemical properties of the probe to improve its performance as a high-fidelity F-actin stain.
Validation of Probe Integrity and Labeling Efficiency for Research Applications
Following synthesis, a new phalloidin probe must be rigorously validated to ensure its structural integrity, fluorophore performance, and binding competence. This validation process involves a combination of spectroscopic and biochemical techniques.
Spectroscopic Techniques for Fluorophore Characterization
Spectroscopic analysis is essential to confirm that the conjugated fluorophore retains its desired photophysical properties. For this compound, this involves characterizing the TRITC moiety.
Key spectroscopic parameters include:
Absorption and Emission Spectra: These spectra determine the optimal wavelengths for excitation and detection. TRITC-phalloidin conjugates typically exhibit an excitation maximum around 540-552 nm and an emission maximum around 565-578 nm. nih.gov
Molar Extinction Coefficient: This value relates to the molecule's ability to absorb light at a specific wavelength and is used to determine the concentration of the probe accurately.
Quantum Yield: This measures the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). A high quantum yield is desirable for a bright probe.
Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
These properties are typically measured using a spectrophotometer and a spectrofluorometer and are crucial for ensuring the probe will provide a strong and detectable signal in fluorescence microscopy applications.
| Parameter | Typical Value | Instrumentation |
|---|---|---|
| Excitation Maximum (λex) | ~540 nm | Spectrofluorometer |
| Emission Maximum (λem) | ~565 nm | Spectrofluorometer |
Biochemical Assays for Binding Competence Verification
Biochemical assays are performed to confirm that the synthetic, fluorescently-labeled probe binds to F-actin with high affinity and specificity, comparable to the natural toxin.
Fluorescence Enhancement Assay: A key feature of many phalloidin-fluorophore conjugates, including rhodamine derivatives, is that their fluorescence is significantly enhanced upon binding to F-actin. nih.gov By titrating a fixed concentration of the probe with increasing amounts of F-actin, one can measure the increase in fluorescence intensity until saturation is reached. This confirms binding and can be used to determine the stoichiometry of the interaction. nih.gov
Equilibrium Binding Assays: These assays are used to determine the dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a higher affinity. For TRITC-phalloidin, the Kd for F-actin is in the sub-micromolar range (1-4 x 10⁻⁷ M), indicating a very strong interaction. nih.gov This can be measured by incubating varying concentrations of the probe with F-actin, separating the bound from the free probe (e.g., by co-sedimentation), and quantifying the amount in each fraction. biorxiv.org
Kinetic Analysis: The rates of association (k_on) and dissociation (k_off) can also be measured. These parameters provide a more dynamic picture of the binding interaction. For TRITC-phalloidin, the association is relatively slow, while the dissociation is extremely slow, resulting in a stable complex once formed. nih.gov This stability is critical for imaging applications, as it ensures the probe remains bound to the target structure during visualization.
| Parameter | Reported Value | Method |
|---|---|---|
| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | Equilibrium Measurements |
| Association Rate (k_on) | 420 ± 120 M⁻¹s⁻¹ | Kinetic Measurements |
| Dissociation Rate (k_off) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | Kinetic Measurements |
| Stoichiometry | ~1:1 (Probe:Actin Subunit) | Equilibrium Measurements |
Data sourced from characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin. nih.gov
Successful validation through these spectroscopic and biochemical assays confirms that a synthetic probe like this compound is a reliable and effective reagent for high-resolution visualization of the actin cytoskeleton.
Molecular Mechanisms of R 4 Hydroxy 4 Methyl Orn Tritc 7 Phalloidin Interaction with Actin Filaments
High-Affinity Binding to Filamentous Actin (F-Actin) Subunits
((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, hereafter referred to as TRITC-Phalloidin, exhibits a pronounced and highly specific binding affinity for filamentous actin (F-actin), while showing no significant binding to monomeric globular actin (G-actin). glpbio.comthermofisher.comthermofisher.com This selective interaction is a cornerstone of its utility in cell biology for visualizing the actin cytoskeleton. The binding affinity is strong, with a dissociation constant (Kd) reported to be in the nanomolar range, approximately 20 nM. glpbio.com Other equilibrium measurements for rhodamine- and TRITC-labeled phalloidin (B8060827) have placed the affinity in the range of 100 to 400 nM. nih.gov
The molecular basis for this high-affinity interaction lies in the specific binding site on the F-actin polymer. Phalloidin nestles into a pocket formed at the interface of three adjacent actin subunits within the filament. researchgate.netnih.gov This binding is not merely to a single subunit but rather acts as a bridge, coupling adjacent actin monomers both laterally and longitudinally. researchgate.net This interaction stabilizes the intricate quaternary structure of the filament, locking the subunits together.
Stoichiometry and Kinetics of Probe-Actin Binding
The interaction between TRITC-Phalloidin and F-actin is characterized by a well-defined stoichiometry, with approximately one molecule of the probe binding per actin subunit in the filament. thermofisher.comscilit.comnih.gov This 1:1 ratio ensures a uniform labeling along the length of the actin filament.
The kinetics of TRITC-Phalloidin binding to F-actin have been characterized through direct transient kinetic measurements. These studies reveal the rates at which the probe associates with and dissociates from the actin filament. For rhodamine phalloidin, a closely related probe, the association rate constant (k+) has been measured at 2.8 x 10⁴ M⁻¹s⁻¹ and the dissociation rate constant (k-) at 4.8 x 10⁻⁴ s⁻¹. scilit.comnih.gov Kinetic studies specifically on TRITC-phalloidin binding to F-actin in cell lysates determined an association rate constant of 420 ± 120 M⁻¹s⁻¹ and a dissociation rate constant of 8.3 ± 0.9 x 10⁻⁵ s⁻¹. nih.gov The ratio of these kinetic constants provides a calculated dissociation equilibrium constant that aligns with values obtained from equilibrium measurements. nih.govnih.gov
| Phalloidin Derivative | Association Rate Constant (k+) (M⁻¹s⁻¹) | Dissociation Rate Constant (k-) (s⁻¹) | Source |
|---|---|---|---|
| Rhodamine Phalloidin | 2.8 x 10⁴ | 4.8 x 10⁻⁴ | scilit.comnih.gov |
| TRITC-Phalloidin | 420 ± 120 | 8.3 x 10⁻⁵ ± 0.9 x 10⁻⁵ | nih.gov |
| Unlabeled Phalloidin | 1.7 x 10⁵ | Not specified | yale.edu |
Stabilization of Actin Filaments: Molecular Basis and Structural Consequences
The primary molecular consequence of TRITC-Phalloidin binding is the potent stabilization of the F-actin structure. thermofisher.comaatbio.com By binding across three actin subunits, phalloidin effectively acts as a molecular clamp, reinforcing the contacts between subunits. researchgate.netnih.gov This binding induces a conformational change in the terminal actin subunits at the filament end, shifting them into a flattened, F-actin-like state that is more resistant to dissociation. nih.goviastate.edu
A direct result of this stabilization is the strong inhibition of actin filament depolymerization. nih.govnews-medical.net TRITC-Phalloidin prevents the dissociation of actin monomers from both the fast-growing (barbed) and slow-growing (pointed) ends of the filament. nih.govnih.govnih.gov Kinetic studies have demonstrated that in the presence of phalloidin, the dissociation rate constant at both ends is reduced to nearly zero. nih.govnih.govsemanticscholar.org This effectively traps the actin monomers in the filamentous state, preventing the filament from shortening. news-medical.net The inhibition is rapid; for example, TRITC-phalloidin can inhibit F-actin depolymerization by 90% within 10 seconds under certain experimental conditions. nih.gov
A key parameter in actin dynamics is the critical concentration (Cc), which is the concentration of G-actin monomers at which the rate of polymerization at a filament end is equal to the rate of depolymerization. By drastically reducing the dissociation rate constant, phalloidin significantly lowers the critical concentration for actin polymerization. nih.govnih.govnih.gov In the presence of phalloidin, the critical concentration at both the barbed and pointed ends of the actin filament drops to essentially zero. nih.govnih.govsemanticscholar.org This means that polymerization can proceed even at very low concentrations of G-actin, driving the assembly of available monomers into stabilized filaments. nih.gov
| Filament End | Critical Concentration (Cc) - Control (µM) | Critical Concentration (Cc) - With Phalloidin (µM) | Source |
|---|---|---|---|
| Preferred (Barbed) End | 0.10 | ~ 0 | nih.govnih.gov |
| Nonpreferred (Pointed) End | 1.02 | ~ 0 | nih.govnih.gov |
Conformational Changes in Actin Induced by Phalloidin Binding
The binding of phalloidin to filamentous actin (F-actin) is not a passive event; it actively induces and stabilizes a specific conformation of the actin filament, rendering it resistant to depolymerization. wikipedia.org Phalloidin binds preferentially to F-actin over monomeric G-actin, shifting the polymerization equilibrium significantly towards the filamentous state. wikipedia.org This stabilization is a result of specific conformational changes induced in the actin protomers within the filament.
Research indicates that phalloidin binding locks adjacent actin subunits together, primarily at the interface between subunits. wikipedia.org This "stapling" effect strengthens the contacts between protomers, particularly the interstrand contacts between the two long-pitch helices of the filament. nih.gov Spectroscopic and site-directed spin-labeling studies have shown that phalloidin binding leads to an increase in the number of interacting probes along these interstrand interfaces, signifying a more robust and stable filament structure. nih.gov
The conformational change is not limited to the immediate binding site. Studies have revealed a cooperative nature to this interaction, where the binding of a single phalloidin molecule can induce conformational changes that propagate through approximately seven adjacent actin protomers. nih.gov This allosteric effect ensures that even substoichiometric amounts of phalloidin can have a significant stabilizing effect on the entire filament. Furthermore, it is suggested that phalloidin either induces a conformational change in actin monomers that is crucial for polymerization or it selectively binds to and locks actin monomers in a polymerizable conformation, thereby promoting irreversible polymerization. nih.gov Studies using fluorescently labeled phalloidin have also demonstrated that conformational changes in F-actin are integral to the process of active tension development in muscle fibers, highlighting the physiological relevance of these structural alterations. rupress.org
Theoretical and Computational Models of Phalloidin-Actin Binding Interface
The precise location and nature of the phalloidin-actin binding interface have been extensively investigated using a combination of affinity labeling, cryo-electron microscopy (cryo-EM), and computational modeling. These studies have revealed a well-defined binding pocket for phalloidin formed at the junction of three adjacent actin subunits in the filament. researchgate.netresearchgate.netnih.gov
Early affinity-labeling studies were crucial in identifying key residues involved in the interaction. Using reactive phalloidin derivatives, researchers identified Glutamic acid-117 (Glu-117), Methionine-119 (Met-119), and Methionine-355 (Met-355) as being in close proximity to the bound phalloidin molecule. nih.govnih.gov This suggested that the binding site was located within the cleft between the two domains of an actin monomer. nih.gov
More recent high-resolution cryo-EM structures have provided a detailed atomic model of the binding interface. researchgate.netresearchgate.net These models confirm that phalloidin nestles into a pocket created by two actin subunits in one strand of the helix and one subunit in the opposing strand. researchgate.net The interaction is primarily mediated through a combination of hydrophobic and charged residues. researchgate.net The bicyclic structure of phalloidin interacts with residues from two adjacent actin monomers (referred to as the n and n+1 subunits), effectively bridging them and stabilizing the filament interface. researchgate.net
Computational models, informed by cryo-EM data, have further refined our understanding of the specific interactions. These models show that phalloidin's interactions predominantly couple adjacent actin monomers laterally, between the strands of the two-start long-pitch helices. researchgate.net
The table below summarizes the key actin residues identified through various methods as being part of the phalloidin binding interface.
| Actin Subunit | Residue | Method of Identification | Reference |
|---|---|---|---|
| n+1 | Glu-117 | Affinity Labeling (PAL) | nih.gov |
| n+1 | Met-119 | Affinity Labeling (EAL) | nih.gov |
| - | Met-355 | Affinity Labeling (EAL) | nih.gov |
| n+1 | H73 | Cryo-EM | nih.gov |
| n+1 | R177 | Cryo-EM | nih.gov |
| n+1 | D179 | Cryo-EM | nih.gov |
| n | Residues 196-201 | Cryo-EM | nih.gov |
Applications of R 4 Hydroxy 4 Methyl Orn Tritc 7 Phalloidin in Advanced Research Methodologies
High-Resolution Fluorescence Microscopy of Actin Cytoskeleton
Fluorescently labeled phalloidins, such as TRITC-phalloidin, are instrumental in visualizing the intricate and dynamic network of actin filaments within cells. The high specificity of phalloidin (B8060827) for F-actin over its monomeric form (G-actin) results in low background staining and high-contrast images of the actin cytoskeleton.
Super-Resolution Imaging Techniques (e.g., STED, SIM, STORM, PAINT)
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques overcome this limitation, enabling the visualization of cellular structures at the nanoscale. TRITC-phalloidin, with its bright and stable fluorescence, is compatible with several super-resolution modalities:
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. The photophysical properties of TRITC make it a suitable dye for STED imaging, allowing for the detailed visualization of individual actin filaments and their organization in complex networks.
Structured Illumination Microscopy (SIM): SIM utilizes patterned illumination to generate moiré fringes, which can be computationally reconstructed to produce an image with approximately twice the resolution of conventional microscopy. The brightness of TRITC-phalloidin is advantageous for obtaining the high signal-to-noise ratio required for successful SIM imaging of the actin cytoskeleton.
Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization technique that relies on the stochastic activation and localization of individual fluorophores. While some rhodamine derivatives are suitable for STORM, specific optimization of the imaging buffer and photoswitching conditions is often necessary.
Point Accumulation for Imaging in Nanoscale Topography (PAINT): PAINT is another single-molecule localization technique where fluorescent probes transiently bind to their target, and their positions are localized. The reversible binding of some fluorescent phalloidin derivatives can be exploited for PAINT imaging of actin filaments.
The application of these techniques with fluorescent phalloidins has enabled researchers to study the fine structure of actin-rich cellular components like filopodia, lamellipodia, and stress fibers with unprecedented detail.
Quantitative Analysis of Actin Filament Organization and Morphology
Beyond qualitative imaging, ((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin can be used for the quantitative analysis of the actin cytoskeleton. The fluorescence intensity of the bound probe is proportional to the amount of F-actin present in the cell. This allows for the measurement of changes in actin polymerization and organization in response to various stimuli or experimental conditions.
Quantitative analyses that can be performed include:
Analysis of filament orientation and alignment: Image analysis software can be used to determine the orientation and degree of alignment of actin filaments, providing insights into cellular polarity and migration.
Quantification of filament density and branching: Super-resolution images can be analyzed to measure the density of actin filaments and the frequency of branching, which are important parameters in understanding the mechanical properties of the cytoskeleton.
Table 1: Quantitative Parameters of Actin Organization Measurable with Fluorescent Phalloidin
| Parameter | Description |
|---|---|
| F-actin Content | Total fluorescence intensity per cell or region of interest. |
| Filament Density | Number of actin filaments per unit area or volume. |
| Filament Length | The length distribution of individual actin filaments. |
| Filament Orientation | The angle of actin filaments relative to a reference axis. |
| Branching Frequency | Number of branch points per unit length of actin filament. |
Methodological Considerations for Sample Preparation and Imaging
Proper sample preparation is crucial for obtaining high-quality images of the actin cytoskeleton. The following are key considerations when using fluorescent phalloidin derivatives:
Fixation: Cells are typically fixed with paraformaldehyde to preserve the cellular structure. It is important to use methanol-free formaldehyde, as methanol (B129727) can disrupt the actin cytoskeleton.
Permeabilization: After fixation, the cell membrane must be permeabilized to allow the phalloidin conjugate to enter the cell. A mild detergent such as Triton X-100 is commonly used.
Staining: The fluorescent phalloidin is then incubated with the fixed and permeabilized cells. The concentration of the phalloidin conjugate and the incubation time need to be optimized for different cell types and experimental conditions.
Mounting: After staining and washing, the sample is mounted on a microscope slide using an antifade mounting medium to prevent photobleaching during imaging.
For super-resolution microscopy, additional considerations may include the choice of imaging buffer to promote photoswitching (for STORM) and the use of high-quality coverslips to minimize optical aberrations.
Biochemical and Biophysical Assays for Actin Dynamics
In addition to its use in microscopy, this compound can be a valuable tool in biochemical and biophysical assays designed to study the dynamics of actin polymerization and its interactions with other proteins.
Actin Polymerization and Depolymerization Assays
The polymerization of globular actin (G-actin) into filamentous actin (F-actin) is a fundamental process in cell biology. Fluorescent phalloidin derivatives can be used to monitor this process. While pyrene-labeled actin is more commonly used to directly monitor polymerization kinetics, TRITC-phalloidin can be employed to quantify the amount of F-actin formed at the end of a polymerization reaction.
Furthermore, phalloidin is a potent inhibitor of F-actin depolymerization. This property can be exploited in depolymerization assays. By adding TRITC-phalloidin to pre-formed F-actin, the rate of depolymerization, which can be induced by dilution or the addition of actin-severing proteins, can be significantly reduced. This allows for the study of factors that regulate actin filament stability. The binding of TRITC-phalloidin to F-actin has been characterized, with an affinity in the range of 1-4 x 10⁻⁷ M. nih.gov The association rate constant has been measured at approximately 420 M⁻¹s⁻¹, and the dissociation rate constant at 8.3 x 10⁻⁵ s⁻¹. nih.gov
Actin Cosedimentation and Pelleting Assays
Actin cosedimentation, or pelleting, assays are a common method to identify and characterize actin-binding proteins. In this assay, F-actin and a protein of interest are incubated together and then subjected to ultracentrifugation. F-actin, being a large polymer, will pellet at high speeds, while monomeric proteins will remain in the supernatant. If the protein of interest binds to F-actin, it will be found in the pellet along with the actin.
Phalloidin is often used in these assays to stabilize the actin filaments, preventing their depolymerization during the experiment. The use of a fluorescent phalloidin like TRITC-phalloidin can also aid in the visualization and quantification of the F-actin in the pellet and supernatant fractions.
Table 2: Key Parameters for TRITC-Phalloidin in Biochemical Assays
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Kd) | 1-4 x 10⁻⁷ M | nih.gov |
| Association Rate Constant (kon) | 420 ± 120 M⁻¹s⁻¹ | nih.gov |
| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | nih.gov |
| Stoichiometry of Binding | Approximately 1:1 (Phalloidin:Actin subunit) | nih.gov |
Spectroscopic Methods for Binding and Conformational Studies
The interaction between this compound and F-actin can be meticulously characterized using various spectroscopic techniques. The conjugation of the TRITC fluorophore allows researchers to monitor binding events and infer conformational changes through changes in fluorescence.
The fluorescence of rhodamine-based phalloidin conjugates increases significantly upon binding to F-actin. nih.gov This property is fundamental for equilibrium and kinetic binding studies. By titrating F-actin with the fluorescent phalloidin and measuring the corresponding increase in fluorescence, researchers can determine key binding parameters. nih.gov For instance, the affinity of TRITC-phalloidin for F-actin has been determined through equilibrium measurements to be in the range of 1-4 x 10⁻⁷ M. nih.gov Kinetic studies have further elucidated the binding mechanism, yielding an association rate constant of 420 M⁻¹ sec⁻¹ and a dissociation rate constant of 8.3 x 10⁻⁵ sec⁻¹. nih.gov
The binding of phalloidin stabilizes the structure of F-actin by preventing subunit dissociation. aatbio.comnih.gov This interaction occurs at a specific binding pocket located at the interface of three adjacent actin monomers within the filament. nih.govresearchgate.net Spectroscopic analysis helps to confirm this binding stoichiometry, which is approximately one phalloidin molecule per actin subunit. thermofisher.comnih.gov The distinct spectral properties of the TRITC fluorophore are central to these investigations.
Table 1: Spectroscopic and Binding Properties of TRITC-Phalloidin
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 540 - 545 nm | rndsystems.comtocris.comsigmaaldrich.com |
| Emission Maximum (λem) | 565 - 573 nm | rndsystems.comtocris.comsigmaaldrich.com |
| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | nih.gov |
| Association Rate (kon) | 420 ± 120 M⁻¹ sec⁻¹ | nih.gov |
| Dissociation Rate (koff) | 8.3 ± 0.9 x 10⁻⁵ sec⁻¹ | nih.gov |
| Binding Stoichiometry | ~1 molecule per actin subunit | thermofisher.comnih.gov |
Cellular and Subcellular Localization Studies of F-Actin
This compound is a cornerstone reagent for visualizing the actin cytoskeleton in fixed and permeabilized cells. rndsystems.comabcam.com Its high affinity and specificity for F-actin result in high-contrast images with minimal nonspecific staining, clearly delineating the intricate network of actin filaments within the cell. thermofisher.comaatbio.com The staining procedure typically involves fixing cells with formaldehyde, which preserves the protein's quaternary structure, followed by permeabilization with a detergent like Triton X-100 to allow the probe to access the intracellular environment. cytoskeleton.comcytoskeleton.com
The actin cytoskeleton is organized into a variety of distinct structures that are critical for cell morphology, motility, and division. Fluorescent phalloidin conjugates are routinely used to visualize these diverse architectures with high resolution. abcam.comtandfonline.com
Stress Fibers: These are thick bundles of actin filaments that are typically found in adherent cells, where they play a role in adhesion and contraction. Staining with TRITC-phalloidin clearly reveals these prominent, cable-like structures spanning the cytoplasm. glpbio.comresearchgate.net
Lamellipodia: These are broad, sheet-like protrusions found at the leading edge of motile cells, driven by a dense, branched network of actin filaments. nih.gov The use of fluorescent phalloidin allows for detailed visualization of the actin meshwork within these dynamic structures. tandfonline.comresearchgate.net
Filopodia: These are thin, finger-like protrusions that cells use to probe their environment. nih.gov They consist of tight, parallel bundles of long actin filaments. Rhodamine-phalloidin (B2604369) staining has been instrumental in confirming the F-actin core of filopodia and similar cellular extensions. nih.govplos.org
The ability to clearly resolve these different F-actin-based structures is essential for studying their roles in processes like cell migration, division, and intracellular transport. abcam.com
Table 2: F-Actin Structures Visualized with Fluorescent Phalloidin
| Actin Structure | Description | Key Function(s) | Reference(s) |
| Stress Fibers | Thick, contractile bundles of actin filaments | Cell adhesion, tension | glpbio.comresearchgate.net |
| Lamellipodia | Dense, branched actin network in sheet-like protrusions at the cell edge | Cell motility, protrusion | tandfonline.comnih.gov |
| Filopodia | Tight, parallel bundles of actin filaments in finger-like protrusions | Environmental sensing, motility | nih.govplos.org |
While this compound is used on fixed samples and cannot visualize actin dynamics in real-time, it is an invaluable tool for studying actin remodeling. nih.govbiologists.com By fixing cells at different time points or under different experimental conditions (e.g., before and after stimulation), researchers can capture "snapshots" of the actin cytoskeleton's state. researchgate.net Comparing these snapshots provides detailed insights into the structural changes that occur during processes like cell migration, spreading, or in response to external stimuli. glpbio.comabcam.com For example, this method has been used to assess changes in the actin cytoskeleton of keratinocytes overexpressing certain proteins, leading to the observation of cell rounding and loss of stress fibers. glpbio.com This comparative approach allows for a quasi-temporal analysis of how the cell reorganizes its actin filaments to perform specific functions.
Utility in In Vitro Reconstitution Systems for Actin Research
Beyond cellular imaging, this compound is widely used in cell-free and in vitro reconstitution systems. thermofisher.comnih.gov In these controlled environments, researchers can study the interactions between actin and various actin-binding proteins. Phalloidin's ability to stabilize actin filaments is particularly useful in these assays. nih.govcytoskeleton.com
Stabilized, fluorescently labeled actin filaments serve as excellent substrates for in vitro motility assays, which are used to study the function of motor proteins like myosin. cytoskeleton.com The binding of the fluorescent phalloidin does not impair the ability of actin to activate myosin ATPase, ensuring the biological relevance of the assay. cytoskeleton.com
Furthermore, the probe is used in in vitro bundling and branching assays. nih.govnih.gov In bundling assays, pre-formed actin filaments are incubated with a protein of interest, and the formation of actin bundles is subsequently visualized by staining with fluorescent phalloidin and imaging with fluorescence microscopy. nih.gov Similarly, in studies of actin branching mediated by the Arp2/3 complex, rhodamine-phalloidin has been used to visualize and quantify the formation of new actin branches, revealing that phalloidin itself can stimulate the branching reaction. nih.gov These reconstituted systems provide a reductionist approach to understanding the complex regulation of the actin cytoskeleton.
Comparative Analysis and Methodological Considerations for R 4 Hydroxy 4 Methyl Orn Tritc 7 Phalloidin
Comparison with Non-Fluorescent Phalloidin (B8060827) and Other Fluorescent Phalloidin Conjugates (e.g., FITC, Alexa Fluor)
((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, commonly known as TRITC-Phalloidin, belongs to a class of widely used probes for visualizing filamentous actin (F-actin) in cells. Its utility is best understood through comparison with its parent molecule and other fluorescently labeled counterparts.
Non-Fluorescent Phalloidin: Phalloidin is a bicyclic heptapeptide (B1575542) toxin extracted from the Amanita phalloides mushroom. aatbio.com It exhibits a high affinity for F-actin, binding to the grooves between subunits and stabilizing the filaments by preventing their depolymerization. aatbio.comaatbio.com This stabilization shifts the monomer-filament equilibrium toward the filamentous state. aatbio.com In experimental contexts, unlabeled phalloidin serves as an essential control for blocking F-actin staining by its fluorescent derivatives.
Fluorescent Phalloidin Conjugates: To enable visualization via fluorescence microscopy, phalloidin is covalently linked to a fluorophore. The choice of fluorophore impacts the probe's spectral properties, brightness, and photostability.
TRITC-Phalloidin: This conjugate uses Tetramethylrhodamine (B1193902) isothiocyanate (TRITC), an orange-red fluorescent dye. thermofisher.comthermofisher.com It is considered a "reliable classic" for actin staining and is well-suited for the 532 nm laser line. thermofisher.com Its spectral properties allow for multiplexing with green and blue fluorescent probes. thermofisher.com
FITC-Phalloidin: Fluorescein (B123965) isothiocyanate (FITC) is a green fluorescent dye and, like TRITC, is a traditional fluorophore used for phalloidin conjugation. abcam.com While effective, both FITC and TRITC are generally less photostable than more modern dyes. abcam.com
Alexa Fluor Phalloidins: This family of conjugates employs a range of Alexa Fluor dyes that are engineered to be brighter and significantly more photostable than traditional dyes like FITC and TRITC. thermofisher.comnih.gov They are available across the visible spectrum, offering greater flexibility for multi-color imaging experiments. For instance, Alexa Fluor 546 and 568 are often suggested as superior replacements for TRITC due to their enhanced brightness and photostability. thermofisher.comfluorofinder.com
Below is a comparative table of these phalloidin conjugates.
| Conjugate | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Phalloidin | None (Non-fluorescent) | N/A | N/A | Binds and stabilizes F-actin; used as a blocking control. |
| FITC-Phalloidin | Fluorescein isothiocyanate | ~496 | ~516 | Classic green fluorescent probe; moderate photostability. bio-techne.comrndsystems.comtocris.com |
| This compound | Tetramethylrhodamine isothiocyanate | ~557 | ~576 | Classic red-orange fluorescent probe; suitable for multiplexing. fluorofinder.com |
| Alexa Fluor 568 Phalloidin | Alexa Fluor 568 | ~578 | ~603 | Modern red-orange fluorescent probe; high brightness and photostability. nih.gov |
Evaluation Against Alternative Actin-Binding Probes for Fixed and Live-Cell Imaging
While phalloidin conjugates are a gold standard for F-actin staining in fixed cells, their toxicity and inability to cross cell membranes preclude their use in studying dynamic processes in living cells. tandfonline.com This has led to the development of alternative probes, typically consisting of an actin-binding domain fused to a fluorescent protein. cytoskeleton.com
Phalloidin Conjugates: These are exclusively used for fixed and permeabilized cells. They provide a static, high-resolution snapshot of the actin cytoskeleton at the moment of fixation.
LifeAct: A 17-amino acid peptide from a yeast actin-binding protein, LifeAct is a popular tool for live-cell imaging. tandfonline.comresearchgate.net When expressed at low levels, it has minimal impact on actin dynamics. cytoskeleton.com However, it can show biased localization, concentrating in lamellipodial networks while being excluded from others like lamellar networks and filopodia. researchgate.net Overexpression can lead to cytoskeletal defects. cytoskeleton.com
F-Tractin: Derived from rat inositol (B14025) triphosphate 3-kinase, F-tractin is another genetically encoded probe for live-cell imaging. researchgate.net Its localization often corresponds more closely to phalloidin staining than LifeAct. researchgate.net However, its expression can induce morphological changes, such as an increase in filopodia, in certain cell types. researchgate.net
Utrophin-based Probes: These probes utilize the actin-binding domain of human utrophin. cytoskeleton.com The full-length domain (Utr261) binds well to lamellar filaments but weakly to dynamic lamellipodia, while a shorter version (Utr230) is restricted to more stable actin structures like stress fibers. researchgate.net Strong expression of utrophin probes can also cause actin defects. cytoskeleton.com
SiR-Actin: This is a cell-permeable, fluorogenic probe based on the toxin jasplakinolide, suitable for live-cell imaging, particularly for super-resolution microscopy. tandfonline.com
The following table summarizes the key characteristics of these actin-binding probes.
| Probe | Mechanism | Suitability | Key Advantages | Key Limitations |
| This compound | Toxin binding & stabilization | Fixed cells | High specificity and affinity; provides a static, high-resolution image. aatbio.com | Toxic to live cells; requires fixation/permeabilization. tandfonline.com |
| LifeAct | Genetically encoded peptide | Live cells | Minimal perturbation at low expression levels; widely used for dynamics. cytoskeleton.com | Can alter actin dynamics at high concentrations; biased localization. researchgate.netdianova.com |
| F-Tractin | Genetically encoded peptide | Live cells | Localization often similar to phalloidin; labels structures well. cytoskeleton.comresearchgate.net | Can induce morphological changes and actin bundling. researchgate.netdianova.com |
| Utrophin-based Probes | Genetically encoded domain | Live cells | Different variants can label distinct actin populations (stable vs. dynamic). researchgate.net | Overexpression can cause severe actin defects and sterility in model organisms. cytoskeleton.com |
| SiR-Actin | Cell-permeable toxin | Live cells | Does not require genetic modification; suitable for super-resolution. tandfonline.com | Can affect actin dynamics due to its toxin-based nature. |
Advantages and Limitations of this compound for Specific Research Questions
The choice of an actin probe depends critically on the research question being addressed. TRITC-Phalloidin has a distinct set of advantages and limitations that make it suitable for particular applications.
Advantages:
High-Fidelity Structural Analysis: For studies requiring a precise and static visualization of the actin cytoskeleton, TRITC-Phalloidin is an excellent choice. Its high specificity and negligible non-specific binding result in high-contrast images ideal for analyzing cell morphology, cytoskeletal organization, and the structure of stress fibers. thermofisher.com
Endpoint Assays: In experiments where the actin structure is an endpoint measurement (e.g., after drug treatment or in response to a specific stimulus), TRITC-Phalloidin provides a reliable and reproducible staining method.
Comparison to a Standard: As a long-standing tool, phalloidin staining is often used as the "ground truth" or standard to which the localization of live-cell probes is compared. researchgate.net
Super-Resolution Microscopy: Phalloidin conjugates are widely used in super-resolution techniques like dSTORM and PAINT to visualize actin architecture at the nanoscale, achieving resolutions far beyond the diffraction limit of light. tandfonline.com
Limitations:
Inability to Study Dynamics: The primary limitation is its unsuitability for live-cell imaging. Research questions involving dynamic processes such as cell migration, division, or vesicle trafficking require genetically encoded probes like LifeAct or F-Tractin. tandfonline.com
Potential for Fixation Artifacts: The final image is entirely dependent on the quality of the cell fixation. Poor fixation can fail to preserve delicate actin structures, leading to misleading results.
Lower Photostability: The TRITC fluorophore is less photostable than newer dyes. For imaging modalities that require intense or prolonged laser exposure, such as confocal z-stacking or super-resolution, photobleaching can be a significant issue, for which Alexa Fluor conjugates are a better choice. nih.gov
Stabilization-Induced Alterations: The very mechanism of phalloidin action—stabilizing filaments—can potentially introduce artifacts by altering the native actin ultrastructure, a crucial consideration for nanoscale imaging.
Mitigating Potential Methodological Artifacts and Biases in Actin Visualization
Achieving accurate and artifact-free visualization of the actin cytoskeleton with TRITC-Phalloidin requires careful attention to the staining protocol.
Fixation: The choice of fixative is paramount. Methanol-free formaldehyde, such as paraformaldehyde (PFA), is strongly recommended as it preserves the quaternary structure of actin. Methanol-based fixatives can denature proteins and disrupt fine actin filaments. abcam.com Over-fixation should be avoided as it can reduce probe penetration.
Permeabilization: After fixation, the cell membrane must be permeabilized to allow the phalloidin conjugate to enter the cell. A mild non-ionic detergent like Triton X-100 is typically used. This step must be carefully timed to ensure adequate permeabilization without causing excessive damage to cellular structures. abcam.com
Probe Concentration: Using the optimal concentration of TRITC-Phalloidin is crucial. Excessively high concentrations can lead to non-specific binding and high background fluorescence, while too low a concentration will result in weak signals.
Tissue-Specific Challenges: Staining actin in tissue sections, especially paraffin-embedded samples, can be challenging. The fixation and embedding processes may not adequately preserve actin filament structures, often resulting in high background and poor signal quality compared to cultured cells.
Super-Resolution Artifacts: In super-resolution microscopy, the slow dissociation of phalloidin from F-actin during long acquisition times can lead to a reduced labeling density, potentially affecting the quantitative analysis of delicate structures. tandfonline.com Methodologies like phalloidin-PAINT have been developed to leverage this dissociation for more consistent imaging.
Quenching Autofluorescence: Some cells and tissues exhibit endogenous autofluorescence, which can interfere with the TRITC signal. This can be mitigated by using quenching agents or by choosing fluorophores in the far-red or near-infrared spectrum.
By carefully optimizing these methodological parameters, researchers can minimize artifacts and generate reliable, high-quality data on the organization of the actin cytoskeleton using this compound.
Emerging Trends and Future Research Directions in Phalloidin Based Actin Probes
Development of Next-Generation Phalloidin (B8060827) Analogs with Enhanced Properties
The utility of fluorescently labeled phalloidin, such as the TRITC conjugate, is defined by the photophysical properties of the attached fluorophore. The quest for clearer, brighter, and more stable imaging has led to the development of next-generation phalloidin analogs with significantly enhanced characteristics.
A primary focus has been on improving the brightness and photostability of the fluorescent conjugates. Traditional dyes can be susceptible to rapid photobleaching, limiting their use in time-lapse imaging and super-resolution microscopy. To address this, new families of dyes have been developed and conjugated to phalloidin. For instance, CF® Dyes are a newer class of fluorophores designed to be highly water-soluble, which contributes to their superior brightness and photostability compared to conventional dyes like Alexa Fluor® and DyLight®. biotium.com This enhancement allows for longer imaging times and the detection of finer actin structures with greater clarity.
Another significant advancement is the engineering of phalloidin conjugates with stronger binding affinity and stability. Traditional dye modifications can sometimes weaken the interaction between phalloidin and F-actin, leading to signal loss over time, especially in stained samples that need to be stored before imaging. the-scientist.com Newer products, such as ActinBrite™ High Affinity Phalloidin Conjugates, have been engineered to maintain a strong interaction with F-actin, ensuring that stained samples retain their fluorescence intensity and specificity for extended periods, even up to a month. the-scientist.com This stability is particularly advantageous for large-scale experiments and high-throughput screening where batch staining and delayed imaging are common.
Furthermore, the development of novel synthesis methods, such as solid-phase synthesis, is paving the way for the creation of phalloidin analog libraries. rsc.org This approach allows for systematic modifications to the phalloidin peptide structure, potentially yielding new derivatives with unique properties tailored for specific applications, such as enhanced binding kinetics or compatibility with novel imaging modalities.
| Feature | Traditional Phalloidin Conjugates (e.g., TRITC, Rhodamine) | Next-Generation Phalloidin Conjugates (e.g., CF® Dyes, Alexa Fluor® Plus) |
|---|---|---|
| Brightness & Signal Sensitivity | Standard brightness. | Superior brightness and photostability. biotium.com Alexa Fluor Plus conjugates offer 3–5 times more signal sensitivity. thermofisher.com |
| Photostability | Susceptible to photobleaching, especially with long exposures. researchgate.net | Significantly more photostable, ideal for time-lapse and super-resolution microscopy. biotium.com |
| Binding Stability | Dye modification can weaken affinity, leading to signal loss over time. the-scientist.com | Engineered for high affinity, allowing stained samples to retain fluorescence for longer periods. the-scientist.com |
| Suitability for Super-Resolution | Limited use in techniques requiring high photostability. | Specifically designed for advanced techniques like 3-D SIM and STORM. biotium.comthermofisher.com |
Strategies for Improving Cell Permeability for Live-Cell Applications
A major limitation of phalloidin and its conjugates, including ((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, is their inability to cross the membranes of living cells. thermofisher.comabcam.com This restricts their use to fixed and permeabilized cells, precluding the study of dynamic actin rearrangements in real-time. Overcoming this barrier is a critical area of research.
One promising strategy involves the conjugation of phalloidin to cell-penetrating peptides (CPPs). A recent study demonstrated the development of cell-permeable fluorescent probes for super-resolution imaging by introducing a CPP, specifically (rR)3R2, to the probe structure. researchgate.net This approach allows the probe to directly label endogenous target proteins in living cells. While this specific example was not for phalloidin, the principle is directly applicable and represents a key avenue for creating live-cell compatible phalloidin probes.
Another approach is inspired by other actin-binding natural products that are cell-permeable. For example, Jasplakinolide, which also stabilizes F-actin, has been successfully modified to create SiR-actin, a silicon-rhodamine derivative that readily enters living cells and allows for the visualization of F-actin dynamics. nih.gov The design principles used for SiR-actin, focusing on optimizing molecular properties like polarity and size, could inform the rational design of cell-permeable phalloidin analogs.
The development of such probes requires a careful balance. The modifications needed to enhance membrane permeability must not compromise the high binding affinity and specificity of phalloidin for F-actin. This challenge is at the forefront of current research efforts in chemical biology. rsc.orgibs.re.kr
Integration of Phalloidin Probes with Optogenetic and Nanotechnological Approaches for Actin Manipulation
The convergence of chemical probes with other advanced technologies is opening up new possibilities for not just observing, but actively manipulating the actin cytoskeleton.
Optogenetic Approaches: Optogenetics allows for the precise spatiotemporal control of cellular processes using light. While direct optogenetic control using phalloidin is still an emerging concept, related research provides a strong proof-of-principle. Scientists have developed "optojasps," photoswitchable molecules based on jasplakinolide, that can be used to optically control actin dynamics. nih.gov These molecules can be switched between an active and inactive state with specific wavelengths of light, enabling researchers to stabilize or destabilize the actin cytoskeleton in a defined area of a cell at a precise time. The design of similar photoswitchable phalloidin derivatives would be a significant breakthrough for cytoskeletal research.
Nanotechnological Approaches: Nanotechnology offers novel ways to utilize phalloidin probes for high-resolution imaging. A prime example is the development of phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography). nih.gov This super-resolution microscopy technique leverages the transient binding and dissociation of dye-conjugated phalloidin to F-actin. By using a low concentration of the probe in the imaging buffer, individual binding events can be localized with high precision, allowing for the reconstruction of a super-resolved image of the actin network. nih.gov This method not only improves spatial resolution but also enhances the preservation of delicate cellular structures compared to other super-resolution techniques like dSTORM. nih.gov
Applications in High-Throughput Screening and Automated Microscopy for Cytoskeletal Research
The actin cytoskeleton is implicated in a vast array of cellular functions and is a target in many diseases. This makes it an important subject for high-throughput screening (HTS) of potential therapeutic compounds. Phalloidin-based probes are well-suited for this application due to their specificity and the robust signal they provide. pubcompare.ai
Automated microscopy platforms can capture images from thousands of wells in a microplate, where cells have been treated with different compounds. Staining these cells with fluorescent phalloidin allows for the automated analysis of changes in cell morphology, cell migration, or the organization of the actin cytoskeleton itself. abcam.compubcompare.ai For example, a screen could identify drugs that disrupt the formation of actin stress fibers in cancer cells, which could inhibit their ability to metastasize.
The development of more photostable and stable phalloidin conjugates is particularly beneficial for HTS. the-scientist.com The ability to perform large-scale batch staining and image the plates over an extended period without significant signal degradation improves the reliability and flexibility of these automated assays.
Unexplored Research Avenues and Theoretical Frameworks for Actin Dynamics
Despite decades of research, our understanding of actin dynamics is far from complete. researchgate.net Phalloidin probes remain central to addressing these knowledge gaps.
Unexplored Avenues: One area of growing interest is the interplay between different cytoskeletal networks, such as actin, microtubules, and intermediate filaments. actindynamics.net Advanced phalloidin probes, used in conjunction with probes for other cytoskeletal components, are essential for multi-color, high-resolution imaging to dissect this crosstalk. Another frontier is understanding the precise roles of the hundreds of different actin-binding proteins (ABPs) that regulate the cytoskeleton. Probes like phalloidin provide a baseline map of the F-actin network, upon which the localization and dynamics of specific ABPs can be overlaid.
Theoretical Frameworks: As microscopy techniques generate increasingly large and complex datasets, there is a growing need for theoretical and computational models to interpret this information. Recently, a generalized kinetic model has been proposed to capture the combined effects of multiple regulatory proteins on actin dynamics. biorxiv.org Such frameworks aim to bridge the gap between observing filament lengths and understanding the underlying molecular mechanisms. Experimental data obtained using advanced phalloidin-based imaging, such as quantifying F-actin distribution and turnover, are crucial for validating and refining these theoretical models. The integration of high-quality imaging data with powerful computational analysis represents a key future direction for achieving a mechanistic understanding of actin biology. researchgate.netbiorxiv.org
Q & A
Q. What are the critical steps for optimizing TRITC-phalloidin staining protocols in fixed cell preparations?
- Methodological Answer : Optimal staining requires balancing fixation, permeabilization, and probe concentration. For fixation, 4% paraformaldehyde (15–20 min) preserves actin integrity while enabling antibody compatibility. Permeabilization with 0.1% Triton X-100 (5–10 min) enhances TRITC-phalloidin penetration. Concentration optimization (e.g., 1–5 µM) is cell-type-dependent: adherent cells (e.g., fibroblasts) may require lower concentrations than densely packed tissues. Include controls without primary antibodies to validate specificity. Post-staining washes with PBS + 0.1% Tween-20 reduce background .
Q. How do researchers select between TRITC-phalloidin and other fluorescent conjugates (e.g., FITC, Alexa Fluor®) for actin visualization?
- Methodological Answer : Selection depends on spectral overlap, equipment compatibility, and multiplexing needs. TRITC (ex/em ~557/576 nm) is ideal for red-channel imaging and pairs well with DAPI (blue) and FITC (green). For multicolor experiments, ensure minimal bleed-through using spectral unmixing or sequential acquisition. Validate using single-stained controls to confirm channel specificity. Avoid TRITC with Cy5 in setups lacking adequate filter separation .
Q. What are common artifacts in TRITC-phalloidin imaging, and how can they be mitigated?
- Methodological Answer : Common artifacts include non-specific binding (e.g., nuclear staining) and photobleaching. To address non-specificity:
- Pre-block with 5% BSA or serum.
- Titrate phalloidin concentration to avoid saturation.
- Use fresh fixatives to prevent protein cross-linking artifacts.
For photobleaching, limit exposure time, use antifade mounting media (e.g., ProLong™ Diamond), and store slides at –20°C .
Advanced Research Questions
Q. How can TRITC-phalloidin be integrated into quantitative analysis of actin cytoskeleton dynamics under drug treatment?
- Methodological Answer : Combine TRITC-phalloidin staining with automated image analysis (e.g., FIJI/ImageJ plugins like ACTN or CellProfiler ). Threshold images to segment actin filaments, then quantify metrics such as filament density, orientation (via FFT analysis), or branching points. For drug studies (e.g., cytochalasin D), normalize data to untreated controls and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Include ≥3 biological replicates to ensure statistical power .
Q. What strategies enable multiplexed imaging of TRITC-phalloidin with organelle-specific markers in live-cell systems?
- Methodological Answer : Live-cell multiplexing requires photo-stable dyes and transient transfection. Use HaloTag®- or SNAP-tag®-fused organelle markers (e.g., mitochondria-TagRFP) alongside TRITC-phalloidin. Note that phalloidin is membrane-impermeant; microinjection or saponin-based permeabilization (0.01% for 2 min) can enable live-cell access. Acquire time-lapse data at low laser power to minimize phototoxicity .
Q. How do researchers validate TRITC-phalloidin’s specificity in non-model organisms or primary cell cultures?
- Methodological Answer : Validate via competitive inhibition with unlabeled phalloidin (pre-incubate cells with 10x excess unlabeled phalloidin for 1 hr, then apply TRITC-phalloidin). Specific binding will show reduced fluorescence. For primary cells, cross-validate with actin-disrupting agents (e.g., latrunculin B) and confirm loss of filamentous staining. Include species-matched isotype controls in immunofluorescence workflows .
Q. What advanced imaging modalities enhance TRITC-phalloidin’s utility in 3D tissue models?
- Methodological Answer : Light-sheet microscopy or confocal z-stacks (1 µm steps) enable 3D actin visualization in organoids or spheroids. For thick tissues, clarify samples with ScaleS® or CUBIC reagents before staining. Deconvolution algorithms (e.g., Huygens) improve resolution in noisy datasets. Correlate with SEM or TEM for ultrastructural validation .
Methodological Best Practices
Q. How should TRITC-phalloidin stocks be stored to maintain stability?
- Methodological Answer : Reconstitute lyophilized powder in anhydrous DMSO (1 mM stock), aliquot into single-use volumes, and store at –80°C. Avoid freeze-thaw cycles. For working solutions, dilute in PBS + 1% BSA and shield from light. Regularly validate fluorescence intensity using control slides .
Q. What are the ethical and technical considerations for using TRITC-phalloidin in human clinical samples?
- Methodological Answer : Follow institutional biosafety protocols for fixed human tissues. Ethically, ensure patient consent for research use. Technically, optimize permeabilization (0.2% saponin for 30 min) to penetrate dense extracellular matrix. Validate against human fibroblast lines as positive controls .
Data Interpretation & Contradictions
Q. How to resolve discrepancies in actin polymerization data obtained via TRITC-phalloidin vs. biochemical assays (e.g., F-actin sedimentation)?
- Methodological Answer :
TRITC-phalloidin quantifies filamentous actin spatially, while sedimentation assays measure bulk F-actin. Discrepancies may arise from regional heterogeneity (e.g., cortical vs. cytoplasmic actin). Cross-validate by correlating fluorescence intensity with western blotting (anti-actin) or using actin-GFP transfection. Apply Bland-Altman analysis to assess agreement between methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
